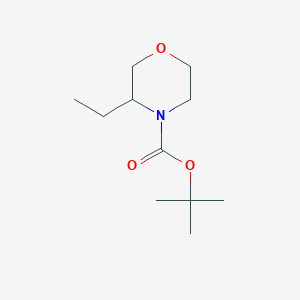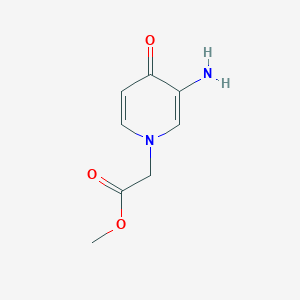![molecular formula C8H10N4 B13061648 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a unique bicyclic structure.
Vorbereitungsmethoden
The synthesis of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the following steps :
N-amination of methyl pyrrole-2-carboxylate: This step introduces an amino group to the pyrrole ring using an aminating agent such as chloramine.
Formation of triazinium dicyanomethylide: This intermediate is formed through a series of reactions involving formamidine acetate and other reagents.
Cyclization and functionalization: The triazinium intermediate undergoes cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core, followed by functionalization to introduce the methyl and methanamine groups.
Industrial production methods focus on optimizing yield and scalability. For instance, a two-vessel-operated process has been developed to produce the compound in kilogram quantities with an overall yield of 55% .
Analyse Chemischer Reaktionen
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib alaninate: An antitumorigenic drug
The uniqueness of this compound lies in its specific structural features and its versatility in various applications, making it a valuable compound in scientific research and drug development.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(7-methylpyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-7-5-10-8(4-9)11-12(6)7/h2-3,5H,4,9H2,1H3 |
InChI-Schlüssel |
VFUXJTKOKWHNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2N1N=C(N=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)




![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)


